4-Bromocrotonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

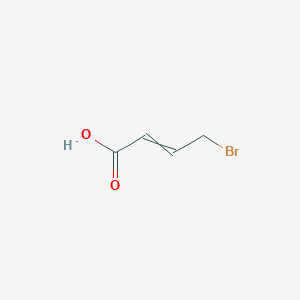

4-Bromocrotonic acid (CAS No. 13991-36-1; molecular formula C₄H₅O₂Br) is a halogenated unsaturated carboxylic acid with the IUPAC name (E)-4-bromo-2-butenoic acid . It is a white crystalline solid with a melting point of 74°C and a boiling point of 288°C, sparingly soluble in water but soluble in polar organic solvents like methanol . Structurally, it features a conjugated α,β-unsaturated carbonyl system and a bromine substituent at the γ-position, making it a potent electrophile and inhibitor of key metabolic enzymes.

This compound is best known for its role as an irreversible inhibitor of mitochondrial fatty acid β-oxidation and ketone body degradation. It specifically targets 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase, enzymes critical for cleaving 3-ketoacyl-CoA intermediates during β-oxidation and ketolysis . Upon entry into mitochondria, it is enzymatically converted to 3-keto-4-bromobutyryl-CoA, which covalently modifies thiolases, leading to their inactivation . This inhibition reduces oxygen consumption in cardiac tissue and redirects energy metabolism toward glucose utilization .

Preparation Methods

4-Bromocrotonic acid can be synthesized through the bromination of crotonic acid. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at elevated temperatures .

Synthetic Route:

- Dissolve crotonic acid in carbon tetrachloride.

- Add N-bromosuccinimide and a radical initiator to the solution.

- Heat the mixture to reflux, allowing the reaction to proceed.

- After completion, cool the reaction mixture and filter off any precipitated by-products.

- Purify the crude product using column chromatography to obtain this compound .

Industrial Production: In industrial settings, the process may be scaled up using continuous-flow photochemical reactors. This method enhances the efficiency and selectivity of the bromination reaction while reducing reaction times .

Chemical Reactions Analysis

4-Bromocrotonic acid undergoes various chemical reactions, including:

Oxidation:

- The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction:

- Reduction of this compound can yield 4-bromobutyric acid or other reduced forms.

Substitution:

- The bromine atom in this compound can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions .

Common Reagents and Conditions:

- Oxidizing agents like potassium permanganate or chromium trioxide.

- Reducing agents such as lithium aluminum hydride or sodium borohydride.

- Nucleophiles like ammonia, ethanol, or thiol compounds .

Major Products:

Scientific Research Applications

Inhibition of Fatty Acid Oxidation

4-Bromocrotonic acid is primarily recognized for its role as an inhibitor of fatty acid oxidation. Research indicates that it effectively inhibits respiration supported by palmitoylcarnitine and acetoacetate in rat heart mitochondria. Notably, it selectively inactivates enzymes such as 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase, which are critical in the beta-oxidation pathway. This inhibition can lead to significant metabolic changes within cells.

- Case Study : A study demonstrated that when rat heart mitochondria were preincubated with this compound, the activity of key enzymes involved in fatty acid metabolism was markedly reduced, suggesting its potential use in metabolic research .

Neuroprotective Research

In a neurobiological context, this compound has been utilized to investigate oligodendroglial fatty acid metabolism. In experiments involving optic nerves incubated without glucose, the presence of this compound significantly reduced cell survival rates, indicating its role as a specific thiolase inhibitor affecting mitochondrial fatty acid beta-oxidation and ketolysis.

- Findings : The application of this compound led to a dramatic reduction in overall cell survival under glucose-limiting conditions, highlighting its importance in studies of neuronal energy metabolism .

Intermediate in Drug Synthesis

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its ability to modulate long-chain acyl-CoA levels makes it particularly useful in developing drugs targeting metabolic disorders.

- Example : It is involved in the synthesis of FGFR inhibitors, which have potential therapeutic applications in treating certain cancers .

Antiproliferative Activity

This compound has also been explored for its antiproliferative properties. It is used in the preparation of derivatives that exhibit significant biological activity against various cancer cell lines.

- Research Insight : The synthesis of tetrahydropyridine thienopyrimidine derivatives utilizing this compound has shown promising results in inhibiting cell proliferation .

Summary Table of Applications

Mechanism of Action

4-Bromocrotonic acid acts as an inhibitor of fatty acid oxidation and ketone body degradation. In rat heart mitochondria, it inhibits the thiolase enzymes involved in these metabolic pathways. The compound must be activated in an energy-dependent reaction before exerting its inhibitory effects .

Molecular Targets and Pathways:

- Thiolase enzymes in the beta-oxidation pathway.

- Enzymes involved in ketone body metabolism .

Comparison with Similar Compounds

Inhibitors of Fatty Acid Oxidation

Table 1: Comparative Analysis of Fatty Acid Oxidation Inhibitors

Key Findings:

Potency : TDGA is the most potent inhibitor (IC₅₀ = 0.1 µM) but targets CPT1, whereas this compound specifically blocks thiolases (IC₅₀ = 60 µM) .

Toxicity Profile : this compound causes mitochondrial ATP depletion and hepatic fat accumulation in HepG2 cells at lower concentrations than cytotoxic thresholds, similar to etomoxir and MCPA .

Contrast with Reversible Thiolase Inhibitors

- 3-Mercaptopropionic acid : Reversibly inhibits thiolases via thiol-disulfide exchange but requires higher concentrations (IC₅₀ = 100 µM) .

- 4-Bromo-2-octenoic acid: Irreversibly inhibits mitochondrial thiolases but exhibits off-target effects on acyl-CoA dehydrogenases, unlike this compound .

Research Implications and Limitations

- Cardiovascular Research : this compound is superior for studying thiolase-dependent steps in β-oxidation but unsuitable for models requiring reversible inhibition .

- Toxicology : Its mitochondrial toxicity limits long-term in vivo use, unlike TDGA or etomoxir .

- Synthetic Utility: While effective in allylation, its bromine substituent complicates purification compared to non-halogenated analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-bromocrotonic acid, and how can purity be validated?

- Methodological Answer : The radical bromination of crotonic acid using N-bromosuccinimide (NBS) in dry benzene with 2,2'-azobisisobutyronitrile (AIBN) as an initiator yields this compound. Post-synthesis purification involves multiple recrystallizations from petroleum ether to achieve >85% purity. Validation includes melting point analysis (74–75°C) and chromatographic techniques (e.g., GC or HPLC) to confirm stereochemical integrity (E-isomer dominance) .

Q. How should this compound be handled and stored to ensure safety and stability?

- Methodological Answer : Store in sealed, corrosion-resistant containers at room temperature in a dry environment. Use personal protective equipment (PPE) due to its skin/eye corrosion hazards (GHS Category 1C). Avoid contact with oxidizers to prevent hazardous reactions. Stability assessments should monitor decomposition products like HBr under prolonged storage .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm the (E)-configuration via coupling constants (J = 15–16 Hz for trans-alkene protons). IR spectroscopy can identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and conjugated C=O (~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (m/z 164.9853) .

Q. What are the typical applications of this compound in organic synthesis?

- Methodological Answer : It serves as a precursor for α-allyl-β-hydroxy carboxylic acids via indium-mediated allylation of aldehydes/ketones. It also undergoes thioesterification using DCC (N,N'-dicyclohexylcarbodiimide) to form bioactive thioesters for peptide synthesis .

Advanced Research Questions

Q. How can experimental designs be optimized for studying this compound’s effects on cellular metabolism?

- Methodological Answer : In HepG2 cell models, dose-response studies (25–250 µM) should pair with LC-MS/MS to quantify Cₓ-carnitine levels. Normalize data to controls and use ANOVA to assess concentration-dependent trends. Include positive controls like etomoxir (CPT1 inhibitor) to validate assay sensitivity .

Q. How should contradictory data on this compound’s metabolic effects be analyzed?

- Methodological Answer : Discrepancies in Cₓ-carnitine profiles (e.g., C8 vs. C16 changes) may reflect off-target inhibition of acyl-CoA dehydrogenases. Use siRNA knockdown or isotopic tracing (¹³C-palmitate) to isolate specific enzymatic targets. Cross-validate with transcriptomic data (e.g., PPARα pathway modulation) .

Q. What catalytic mechanisms underlie this compound’s role in indium-mediated allylation?

- Methodological Answer : Indium activates the α,β-unsaturated acid via single-electron transfer (SET), forming a radical intermediate. The reaction proceeds through a six-membered cyclic transition state, with ionic liquids (e.g., [bmim][Br]) enhancing yield by stabilizing charged intermediates. Kinetic studies (Eyring plots) confirm a concerted mechanism .

Q. How does this compound contribute to chlorinated natural product biosynthesis?

- Methodological Answer : In Salinospora tropica, it acts as a surrogate substrate for chlorinase enzymes, enabling transhalogenation to produce chlorinated salinosporamides. Isotopic labeling (²H/¹³C) and gene knockout studies (e.g., salL mutants) elucidate substrate promiscuity in polyketide synthase pathways .

Q. What strategies ensure stereochemical control in this compound-derived cyclopropane synthesis?

- Methodological Answer : Copper-catalyzed enantioselective cyclopropanation uses chiral ligands (e.g., bisoxazolines) to control trans-selectivity. Monitor diastereomeric excess (de) via chiral HPLC and optimize solvent polarity (e.g., DCM vs. THF) to minimize racemization .

Q. How can reaction conditions mitigate this compound’s instability in aqueous media?

Properties

Molecular Formula |

C4H5BrO2 |

|---|---|

Molecular Weight |

164.99 g/mol |

IUPAC Name |

4-bromobut-2-enoic acid |

InChI |

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7) |

InChI Key |

DOTGZROJTAUYFQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CC(=O)O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.